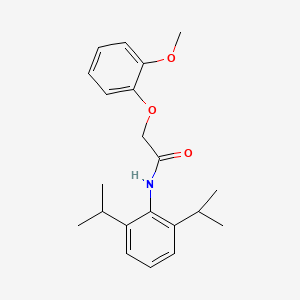![molecular formula C32H27N3O4S B11670603 N-methyl-N-[4-({(2E)-2-[4-(naphthalen-2-ylmethoxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B11670603.png)
N-methyl-N-[4-({(2E)-2-[4-(naphthalen-2-ylmethoxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[4-({(2E)-2-[4-(naphthalen-2-ylmethoxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a naphthalene moiety, a benzylidene group, and a benzenesulfonamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[4-({(2E)-2-[4-(naphthalen-2-ylmethoxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Benzylidene Intermediate: This step involves the reaction of a naphthalen-2-ylmethoxybenzaldehyde with a hydrazine derivative under controlled conditions to form the benzylidene intermediate.
Coupling with Benzenesulfonamide: The benzylidene intermediate is then coupled with a benzenesulfonamide derivative in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-methyl-N-[4-({(2E)-2-[4-(naphthalen-2-ylmethoxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of simpler compounds with fewer functional groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes at the molecular level.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of N-methyl-N-[4-({(2E)-2-[4-(naphthalen-2-ylmethoxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Some similar compounds include:
- N-{4-[((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)carbonyl]phenyl}benzenesulfonamide
- N-{4-[((2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)carbonyl]phenyl}benzenesulfonamide
- N-{4-[((2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazino)carbonyl]phenyl}benzenesulfonamide
Uniqueness
N-methyl-N-[4-({(2E)-2-[4-(naphthalen-2-ylmethoxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups and molecular structure, which may confer distinct properties and reactivity compared to similar compounds. This uniqueness can be leveraged in various scientific research applications to achieve specific outcomes.
特性
分子式 |
C32H27N3O4S |
|---|---|
分子量 |
549.6 g/mol |
IUPAC名 |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C32H27N3O4S/c1-35(40(37,38)31-9-3-2-4-10-31)29-17-15-27(16-18-29)32(36)34-33-22-24-12-19-30(20-13-24)39-23-25-11-14-26-7-5-6-8-28(26)21-25/h2-22H,23H2,1H3,(H,34,36)/b33-22+ |
InChIキー |
UCZYITJVTRHAMX-STKMKYKTSA-N |
異性体SMILES |
CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)S(=O)(=O)C5=CC=CC=C5 |
正規SMILES |
CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)S(=O)(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[(2E)-2-(4-methylbenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11670520.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670527.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B11670532.png)
![6-bromo-4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11670545.png)


![2-bromo-N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B11670576.png)
![(5Z)-5-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670583.png)
![ethyl (2Z)-2-(5-bromo-2-methoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11670595.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11670608.png)
![2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B11670614.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11670637.png)
![(2Z,5Z)-2-[(3,4-dimethylphenyl)imino]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11670641.png)
![5-{[5-(4-Bromonaphthalen-1-YL)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11670642.png)
